6-Fluoro-1-methyl-8-(trifluoromethyl)isoquinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

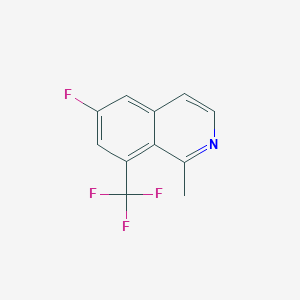

6-Fluoro-1-methyl-8-(trifluoromethyl)isoquinoline is a fluorinated isoquinoline derivative with the molecular formula C11H7F4N. This compound is notable for its unique structural features, which include a fluorine atom at the 6th position, a methyl group at the 1st position, and a trifluoromethyl group at the 8th position on the isoquinoline ring. These substitutions confer distinct chemical and physical properties, making it a subject of interest in various fields of scientific research .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-1-methyl-8-(trifluoromethyl)isoquinoline typically involves multi-step organic reactions. One common method includes the cyclization of a precursor bearing a pre-fluorinated benzene ring. This process often involves:

Cyclization Reactions: Utilizing cyclization reactions to form the isoquinoline ring.

Trifluoromethylation: Incorporating the trifluoromethyl group through reactions with trifluoromethylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and yield. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process .

Análisis De Reacciones Químicas

Types of Reactions

6-Fluoro-1-methyl-8-(trifluoromethyl)isoquinoline undergoes various types of chemical reactions, including:

Oxidation: Reactions with oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions to remove or modify functional groups.

Substitution: Nucleophilic and electrophilic substitution reactions, particularly involving the fluorine and trifluoromethyl groups.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Including lithium aluminum hydride and sodium borohydride.

Substitution Reagents: Nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoquinoline N-oxides, while nucleophilic substitution can introduce various functional groups at the fluorinated positions .

Aplicaciones Científicas De Investigación

Antimalarial Activity

Recent studies have highlighted the antimalarial efficacy of compounds related to isoquinolines, including 6-fluoro-1-methyl-8-(trifluoromethyl)isoquinoline. Research indicates that fluorinated analogues exhibit enhanced activity against Plasmodium falciparum, the causative agent of malaria.

Structure-Activity Relationship (SAR)

The introduction of fluorine at the C6 position has been shown to improve antiplasmodial activity significantly. For example, a series of compounds were evaluated for their efficacy against a chloroquine-resistant strain of P. falciparum, demonstrating that modifications at specific positions can lead to substantial increases in potency:

| Compound | EC50 (nM) | Description |

|---|---|---|

| 24 | 10.9 ± 1.9 | Fluorinated analogue |

| 29 | 4.8 ± 2.0 | Most active compound with para-fluoro substitution |

| 30 | 26.0 ± 0.9 | Ortho-fluoro substitution led to decreased activity |

These findings suggest that the trifluoromethyl group also plays a role in enhancing biological activity, making this compound a noteworthy candidate for further development in antimalarial therapies .

Anticancer Activity

The compound has also been investigated for its antiproliferative properties against various cancer cell lines. A study evaluated the in vitro activity of several isoquinoline derivatives against human breast cancer cell lines MDA-MB-231 and MCF-7.

Comparative Efficacy

The following table summarizes the IC50 values of selected compounds compared to Tamoxifen, a standard treatment for breast cancer:

| Compound | IC50 (μg/ml) | Cell Line |

|---|---|---|

| 6a | 0.63 | MCF-7 |

| 6b | 0.23 | MCF-7 |

| Tamoxifen | 5.14 | MCF-7 |

The results indicate that several newly synthesized isoquinoline derivatives demonstrated superior activity compared to Tamoxifen, suggesting their potential as effective anticancer agents .

Other Pharmacological Activities

In addition to antimalarial and anticancer applications, derivatives of isoquinolines have been explored for their role as selective inhibitors of various biological targets.

Tyrosyl DNA Phosphodiesterase Inhibition

A notable application involves the selective inhibition of Tyrosyl DNA phosphodiesterase (TDP2). Isoquinoline-1,3-diones have been identified as potent inhibitors, showcasing the versatility of isoquinoline derivatives in targeting specific enzymes involved in DNA repair mechanisms .

Mecanismo De Acción

The mechanism of action of 6-Fluoro-1-methyl-8-(trifluoromethyl)isoquinoline involves its interaction with specific molecular targets. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

6-Fluoroisoquinoline: Lacks the methyl and trifluoromethyl groups, resulting in different chemical properties.

1-Methylisoquinoline: Does not contain fluorine or trifluoromethyl groups, affecting its reactivity and applications.

8-Trifluoromethylisoquinoline: Similar structure but without the fluorine atom at the 6th position.

Uniqueness

6-Fluoro-1-methyl-8-(trifluoromethyl)isoquinoline is unique due to the combined presence of fluorine, methyl, and trifluoromethyl groups on the isoquinoline ring.

Actividad Biológica

6-Fluoro-1-methyl-8-(trifluoromethyl)isoquinoline is a fluorinated isoquinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of fluorine and trifluoromethyl groups can significantly enhance the compound's binding affinity to various biological targets, making it a candidate for drug development and other applications.

The compound can be synthesized through various methods, including one-pot multistep reactions that yield substituted isoquinolines with high efficiency. The synthesis often involves nucleophilic substitution and the use of microwave-assisted techniques to facilitate reactions involving fluorinated substrates .

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The fluorine atoms enhance the lipophilicity and electronic properties of the compound, which can modulate enzyme activity and receptor binding. This is particularly relevant in the context of enzyme inhibition and antimicrobial properties .

Antimicrobial Properties

Research indicates that compounds like this compound exhibit significant antimicrobial activity. The presence of trifluoromethyl groups contributes to this effect by altering the compound's interaction with microbial membranes and metabolic pathways.

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. For instance, it has shown promise in inhibiting certain kinases, which are crucial in cancer signaling pathways. Studies have reported varying degrees of inhibition, with IC50 values indicating effective concentrations for therapeutic applications .

Study on Neuroinflammation

In a study investigating neuroinflammation, a related fluorinated isoquinoline was evaluated for its binding affinity to the translocator protein (TSPO), which is upregulated during neuroinflammatory responses. The results indicated that such compounds could serve as effective radioligands for imaging neuroinflammation in vivo, showcasing their potential in neurological research .

Antiproliferative Activity

Another study explored the antiproliferative effects of various isoquinoline derivatives, including this compound. The findings suggested that these compounds could inhibit cancer cell proliferation by targeting vascular endothelial growth factor receptor 2 (VEGFR-2), with varying potency among different derivatives .

Data Tables

| Biological Activity | IC50 Value (nM) | Target |

|---|---|---|

| Enzyme Inhibition | 340 | VEGFR-2 |

| Antimicrobial Activity | Varies | Bacterial Membranes |

| Neuroinflammation Imaging | 0.11 | TSPO |

Propiedades

IUPAC Name |

6-fluoro-1-methyl-8-(trifluoromethyl)isoquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F4N/c1-6-10-7(2-3-16-6)4-8(12)5-9(10)11(13,14)15/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPIMADLBMJBRGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC2=CC(=CC(=C12)C(F)(F)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F4N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.